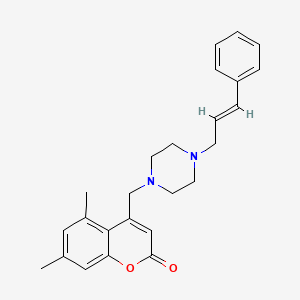
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a novel compound derived from the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Coumarins
Coumarins are a class of compounds characterized by their benzopyrone structure, which exhibits a variety of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structure-activity relationship (SAR) of coumarins indicates that modifications to their chemical structure can significantly influence their biological efficacy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives. For example, coumarin-based compounds have shown broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of piperazine moieties in coumarins has been associated with enhanced antimicrobial effects, suggesting that this compound may exhibit similar properties .
Anticancer Potential
Coumarins have been investigated for their anticancer effects. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines .
The mechanisms by which this compound exerts its biological effects can be attributed to several pathways:
- Enzyme Inhibition : Coumarins often act as enzyme inhibitors. For instance, they have been shown to inhibit carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes .
- Reactive Oxygen Species (ROS) Modulation : Some coumarin derivatives have antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress .
- Gene Expression Regulation : Coumarins may influence gene expression related to inflammation and cancer progression through modulation of transcription factors .
Case Studies and Experimental Data
A study investigating the biological activity of similar coumarin derivatives found that compounds with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study reported Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .
In another research effort focusing on the anticancer properties of coumarin derivatives, a compound similar to this compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating significant cytotoxic potential .
Comparative Analysis Table
Properties
IUPAC Name |
5,7-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-20(2)25-22(17-24(28)29-23(25)16-19)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDRFBFMPHBAZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














